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molecular formula C11H14O3 B128739 tert-Butyl phenyl carbonate CAS No. 6627-89-0

tert-Butyl phenyl carbonate

Cat. No. B128739
M. Wt: 194.23 g/mol
InChI Key: UXWVQHXKKOGTSY-UHFFFAOYSA-N
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Patent
US08791123B2

Procedure details

Tert-butyl phenyl carbonate (0.421 mL, 2.270 mmol) was added to a solution of 2-methylpropane-1,2-diamine (200 mg, 2.270 mmol) in EtOH (4.5 mL) and the reaction mixture was heated at reflux overnight. The mixture was concentrated and the residue diluted in water. The mixture was acidified with 2N HCl to pH 4 and washed with DCM. The aqueous layer was treated with 1M NaOH (2 mL) and extracted with DCM. The combined organic layers were dried with MgSO4, filtered and concentrated to afford tert-butyl 2-amino-2-methylpropylcarbamate (158 mg, 37% yield) as a colorless oil. MS (apci) m/z=188.9 (M+H).
Quantity
0.421 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:14])(OC1C=CC=CC=1)[O:2][C:3]([CH3:6])([CH3:5])[CH3:4].[CH3:15][C:16]([NH2:20])([CH3:19])[CH2:17][NH2:18]>CCO>[NH2:20][C:16]([CH3:19])([CH3:15])[CH2:17][NH:18][C:1](=[O:14])[O:2][C:3]([CH3:4])([CH3:5])[CH3:6]

Inputs

Step One
Name
Quantity
0.421 mL
Type
reactant
Smiles
C(OC(C)(C)C)(OC1=CC=CC=C1)=O
Name
Quantity
200 mg
Type
reactant
Smiles
CC(CN)(C)N
Name
Quantity
4.5 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue diluted in water
WASH
Type
WASH
Details
washed with DCM
ADDITION
Type
ADDITION
Details
The aqueous layer was treated with 1M NaOH (2 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC(CNC(OC(C)(C)C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 158 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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